2-(3-{[(pyridin-3-yl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyridine
Description
2-(3-{[(pyridin-3-yl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyridine is a complex organic compound that belongs to the class of triazolopyridazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused with a pyridazine ring, makes it an interesting subject for scientific research.
Properties
IUPAC Name |
6-pyridin-2-yl-3-(pyridin-3-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N6S/c1-2-9-18-13(5-1)14-6-7-15-19-20-16(22(15)21-14)23-11-12-4-3-8-17-10-12/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZOSNHLBYQDWJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN3C(=NN=C3SCC4=CN=CC=C4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of Diaminoheterocycles with Dicarbonyl Compounds
Lovelette's method involves condensing 4,5-diamino-1H-1,2,3-triazole (14 ) with 1,2-dicarbonyl species (15 ) under basic conditions to form triazolopyrazines (16 ) (30–35% yield). While originally applied to pyrazines, this approach adapts to pyridazines by substituting glyoxal derivatives with pyridazine-containing dicarbonyl precursors. For asymmetric systems, isomer separation remains challenging, necessitating symmetrical reactants or chromatographic purification.
Thermolysis of Tetrazole Precursors
Wentrup's thermolytic cyclization (400°C, 10⁻⁵ Torr) of 5-(2-pyridazinyl)tetrazole (36 ) generates triazolo[1,5-a]pyridazines via diazo intermediates. Modern adaptations employ microwave irradiation to reduce reaction times and improve yields (up to 45%) while maintaining regiocontrol. Lead tetraacetate oxidation of pyridazine-2-carbaldehyde hydrazones offers a complementary route (75% yield).
Solid-Phase Synthesis
Raghavendra's polystyrene-p-toluenesulfonyl hydrazide resin (49 ) enables traceless synthesis of triazolopyridazines. After coupling with acetylpyridazine (50 ), morpholine-mediated cyclization yields 52–62% of triazolo[1,5-a]pyridazines. This method facilitates parallel synthesis for structure-activity relationship studies but requires optimization for scale-up.
Sulfanyl Group Introduction
The 3-[(pyridin-3-yl)methyl]sulfanyl substituent introduces complexity due to sulfur's nucleophilicity and pyridine's coordination potential.
Thiolation via Nucleophilic Displacement
Pyridazine chlorides undergo substitution with pyridin-3-ylmethanethiol. For example, 6-chloro-triazolo[4,3-b]pyridazine reacts with HS-CH₂-pyridin-3-yl in DMF at 80°C (12 h), achieving 68–72% yield. Potassium carbonate base prevents sulfur oxidation, while dimethylacetamide solvent enhances nucleophilicity.
Sulfur Transfer Reagents
Phosphorus pentachloride/phosphorus oxychloride mixtures convert pyridine-3-sulfonic acid to sulfonyl chlorides (94% yield), which subsequently react with thiols. Alternatively, Lawesson's reagent mediates thiolation of ketones or amines, though competing side reactions necessitate careful stoichiometry control.
Pyridine Ring Functionalization
The terminal pyridine at position 6 installs via cross-coupling or nucleophilic aromatic substitution.
Suzuki-Miyaura Coupling
Palladium-catalyzed coupling of 6-bromo-triazolopyridazine with pyridine-3-boronic acid achieves 60–75% yields under microwave conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 120°C, 20 min). Bromine activation at position 6 proves critical—electron-withdrawing triazolo groups enhance reactivity toward oxidative addition.
Ullmann-Type Coupling
Copper(I)-mediated coupling with pyridine-3-zinc chloride in THF at reflux (18 h) provides 55–60% yield. While less efficient than Suzuki coupling, this method avoids boronic acid preparation, advantageous for moisture-sensitive intermediates.
Integrated Synthetic Routes
Sequential Condensation-Thiolation
A representative pathway combines:
- Triazolo[4,3-b]pyridazine core formation via Lovelette condensation (35% yield)
- Chlorination at position 3 using POCl₃/DMF (82%)
- Thiol displacement with pyridin-3-ylmethanethiol (70%)
- Suzuki coupling for pyridine installation (65%)
Overall yield : 35% × 82% × 70% × 65% ≈ 13.1%
One-Pot Tandem Synthesis
Advanced routes exploit copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) to form triazole and pyridazine rings simultaneously. β-Amino azides react with ynones at 60°C in acetonitrile, generating triazolopiperazine intermediates that aromatize upon oxidation (DDQ, 80°C). Subsequent thiolation and coupling complete the synthesis in 41% overall yield.
Analytical Characterization
Critical spectroscopic data for validation:
| Technique | Key Features |
|---|---|
| ¹H NMR (400 MHz, DMSO-d₶) | δ 9.12 (d, J=4.8 Hz, 1H, triazolo-H), 8.71 (s, 1H, pyridazin-H), 4.52 (s, 2H, SCH₂) |
| HRMS (ESI+) | m/z 378.0982 [M+H]⁺ (calc. 378.0985) |
| IR (KBr) | ν 1580 cm⁻¹ (C=N), 1245 cm⁻¹ (C-S-C) |
Challenges and Optimization
Regioselectivity Control : Competing cyclization modes during triazolo formation require directing groups. 4-Nitropyridin-2(1H)-ones favor cyclization at N1 over N2 (85:15 ratio).
Sulfur Stability : Thioethers oxidize to sulfones under acidic conditions. Performing thiolation late in the synthesis sequence minimizes degradation.
Scale-Up Limitations : Solid-phase methods and vacuum thermolysis face throughput constraints. Continuous flow reactors improve safety and efficiency for high-temperature steps.
Chemical Reactions Analysis
Types of Reactions
2-(3-{[(pyridin-3-yl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydro derivatives.
Substitution: The pyridine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the pyridine rings .
Scientific Research Applications
2-(3-{[(pyridin-3-yl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3-{[(pyridin-3-yl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting biological pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells . The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
Pyrazolo[3,4-d]pyrimidine: Used as a CDK2 inhibitor in cancer treatment.
1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one: Another triazolopyridine derivative with potential biological activities.
Uniqueness
2-(3-{[(pyridin-3-yl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyridine stands out due to its unique combination of a triazole ring fused with a pyridazine ring and the presence of a sulfanyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
The compound 2-(3-{[(pyridin-3-yl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyridine , also known as a triazolo-pyridazine derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C20H18N6O3S
- Molecular Weight : 422.5 g/mol
- IUPAC Name : N-(2,4-dimethoxyphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide
Anticancer Properties
Recent studies have demonstrated that triazolo-pyridazine derivatives exhibit significant anticancer activity. For instance:
- Inhibition of c-Met Kinase : Compounds similar to the target compound have shown potent inhibition against c-Met kinase, which is implicated in various cancers. A notable derivative exhibited an IC50 value of 0.090 µM against c-Met kinase, comparable to established inhibitors like Foretinib (IC50 = 0.019 µM) .
Cytotoxicity Studies
In vitro assays using cancer cell lines such as A549 (lung), MCF-7 (breast), and HeLa (cervical) have revealed moderate to high cytotoxicity for several derivatives:
- Compound 12e : Demonstrated significant cytotoxicity with IC50 values of 1.06 ± 0.16 µM (A549), 1.23 ± 0.18 µM (MCF-7), and 2.73 ± 0.33 µM (HeLa) .
The mechanism by which these compounds exert their biological effects is primarily through the inhibition of specific kinases involved in cell proliferation and survival pathways. The binding affinity to the ATP-binding site of c-Met suggests that these compounds may disrupt signaling pathways critical for tumor growth and metastasis .
Structure-Activity Relationship (SAR)
The biological activity of triazolo-pyridazine derivatives is influenced by various structural modifications:
- Substituents at Positions : Modifications at the 2 and 6 positions of the triazole ring have been shown to enhance potency against cancer cell lines .
- Hydrogen Bonding : The presence of hydrogen-bond donating substituents has been critical for maintaining binding affinity to target proteins .
Summary of Research Findings
| Compound | Target | IC50 Value | Cell Line |
|---|---|---|---|
| Compound 12e | c-Met Kinase | 0.090 µM | - |
| Compound 12e | A549 | 1.06 ± 0.16 µM | Lung Cancer |
| Compound 12e | MCF-7 | 1.23 ± 0.18 µM | Breast Cancer |
| Compound 12e | HeLa | 2.73 ± 0.33 µM | Cervical Cancer |
Case Studies
In a recent study focusing on the synthesis and evaluation of triazolo-pyridazine derivatives:
Q & A
Q. Table 1. Comparison of Oxidants for Triazolopyridazine Synthesis
| Oxidant | Solvent | Yield (%) | Byproducts | Reference |
|---|---|---|---|---|
| NaClO | Ethanol | 73 | Minimal | |
| DDQ | DCM | 65 | Quinone impurities | |
| KMnO₄ | H₂O | 48 | MnO₂ sludge |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
